molecular formula C32H36N2O6S B15142636 Inx-SM-56

Inx-SM-56

Cat. No.: B15142636
M. Wt: 576.7 g/mol
InChI Key: NJJMSRHGOQXBCC-WNDHDDCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of INX-SM-56 involves several steps, including the preparation of intermediate compounds and the final conjugation to the antibody. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Chemical Reactions Analysis

INX-SM-56 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents.

Scientific Research Applications

INX-SM-56 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of INX-SM-56 involves its role as a cytotoxin in the synthesis of antibody-agent conjugates. The compound targets the V-region Immunoglobulin-containing Suppressor of T cell Activation, leading to the suppression of T cell activation. This mechanism is crucial for its potential use in targeted cancer therapies .

Comparison with Similar Compounds

INX-SM-56 is unique in its specific targeting of the V-region Immunoglobulin-containing Suppressor of T cell Activation. Similar compounds include:

Properties

Molecular Formula

C32H36N2O6S

Molecular Weight

576.7 g/mol

IUPAC Name

(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-[2-[(3-aminophenyl)methyl]-1,3-thiazol-5-yl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C32H36N2O6S/c1-30-9-8-20(36)12-18(30)6-7-21-22-13-26-32(25(38)16-35,31(22,2)14-23(37)28(21)30)40-29(39-26)24-15-34-27(41-24)11-17-4-3-5-19(33)10-17/h3-5,8-10,12,15,21-23,26,28-29,35,37H,6-7,11,13-14,16,33H2,1-2H3/t21-,22-,23-,26+,28+,29-,30-,31-,32+/m0/s1

InChI Key

NJJMSRHGOQXBCC-WNDHDDCZSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@H](O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O

Origin of Product

United States

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